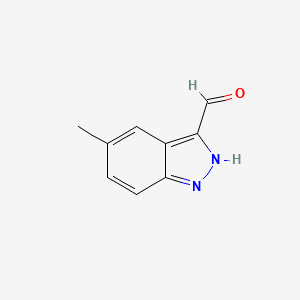

5-methyl-1H-indazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H8N2O . It is a solid substance under normal conditions .

Synthesis Analysis

Indazole derivatives, including 5-methyl-1H-indazole-3-carbaldehyde, are often synthesized using multicomponent reactions (MCRs) . These reactions are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis

The molecular weight of 5-methyl-1H-indazole-3-carbaldehyde is 160.18 . Its linear formula is C9H8N2O .Chemical Reactions Analysis

Indazole derivatives, including 5-methyl-1H-indazole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules . Multicomponent reactions (MCRs) offer access to complex molecules .Physical And Chemical Properties Analysis

5-Methyl-1H-indazole-3-carbaldehyde is a solid substance under normal conditions .Applications De Recherche Scientifique

Pharmaceutical Synthesis

5-Methyl-1H-indazole-3-carbaldehyde is a valuable precursor in the synthesis of various biologically active molecules. Its indazole core is a common motif in many pharmaceuticals due to its ability to interact with biological targets . The compound’s aldehyde group can be used in reactions to create a diverse array of potential drug candidates, including those with antibacterial, antifungal, and anticancer activities.

Multicomponent Reactions (MCRs)

This compound plays a crucial role in MCRs, which are efficient methods for creating complex molecules in a single step . These reactions are particularly valuable in green chemistry due to their high yield and minimal use of solvents. 5-Methyl-1H-indazole-3-carbaldehyde can be used to generate a variety of heterocyclic compounds, which are essential in medicinal chemistry.

Aldose Reductase Inhibitors

Indazole derivatives, including 5-methyl-1H-indazole-3-carbaldehyde, have been evaluated as inhibitors of aldose reductase (ALR2) and aldehyde reductase (ALR1) . These enzymes are therapeutic targets for the treatment of complications related to diabetes, such as cataracts and neuropathy.

Anti-inflammatory Agents

The structural flexibility of 5-methyl-1H-indazole-3-carbaldehyde allows for the synthesis of compounds with anti-inflammatory properties . By modifying the indazole core, researchers can develop new drugs that may be less ulcerogenic compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Properties

The indazole nucleus, present in 5-methyl-1H-indazole-3-carbaldehyde, is known for its antioxidant activity . Antioxidants are important for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.

Chemical Diversity in Drug Discovery

The inherent functional groups in 5-methyl-1H-indazole-3-carbaldehyde make it an excellent starting point for the synthesis of a wide range of chemical entities . Its versatility in chemical reactions enables the exploration of new molecular scaffolds, which is fundamental in the drug discovery process.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

5-Methyl-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be precursors for the synthesis of biologically active molecules .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds . The specific interactions and resulting changes would depend on the particular biological target involved.

Biochemical Pathways

Indole derivatives are known to participate in multicomponent reactions (mcrs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions can affect various biochemical pathways and have downstream effects on the synthesis of complex molecules .

Result of Action

Indole derivatives are known to have various biologically vital properties and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

It’s worth noting that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Propriétés

IUPAC Name |

5-methyl-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-8-7(4-6)9(5-12)11-10-8/h2-5H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANNNIQPHXCXGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NN=C2C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625973 |

Source

|

| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

518987-35-4 |

Source

|

| Record name | 5-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.